3-Formyl-4-hydroxy-5-iodobenzoic acid 3-Formyl-4-hydroxy-5-iodobenzoic acid
Brand Name: Vulcanchem
CAS No.: 33257-38-4
VCID: VC6909164
InChI: InChI=1S/C8H5IO4/c9-6-2-4(8(12)13)1-5(3-10)7(6)11/h1-3,11H,(H,12,13)
SMILES: C1=C(C=C(C(=C1C=O)O)I)C(=O)O
Molecular Formula: C8H5IO4
Molecular Weight: 292.028

3-Formyl-4-hydroxy-5-iodobenzoic acid

CAS No.: 33257-38-4

Cat. No.: VC6909164

Molecular Formula: C8H5IO4

Molecular Weight: 292.028

* For research use only. Not for human or veterinary use.

3-Formyl-4-hydroxy-5-iodobenzoic acid - 33257-38-4

Specification

CAS No. 33257-38-4
Molecular Formula C8H5IO4
Molecular Weight 292.028
IUPAC Name 3-formyl-4-hydroxy-5-iodobenzoic acid
Standard InChI InChI=1S/C8H5IO4/c9-6-2-4(8(12)13)1-5(3-10)7(6)11/h1-3,11H,(H,12,13)
Standard InChI Key TWCVBFXBEXKSPT-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1C=O)O)I)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-formyl-4-hydroxy-5-iodobenzoic acid, reflects its substitution pattern: a benzoic acid backbone with formyl (-CHO) at position 3, hydroxyl (-OH) at position 4, and iodine at position 5. This arrangement creates a sterically crowded aromatic system, influencing its electronic and steric properties. The SMILES notation C1=C(C=C(C(=C1C=O)O)I)C(=O)O and InChI key TWCVBFXBEXKSPT-UHFFFAOYSA-N provide unambiguous identifiers for its structure .

Physical and Spectral Data

While solubility data remain unreported in public databases, the presence of polar functional groups (carboxylic acid, hydroxyl, formyl) suggests moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The iodine atom contributes to a higher molecular weight compared to non-halogenated analogs, potentially affecting crystallinity and melting point. Spectroscopic characterization would likely reveal:

  • IR: Stretching vibrations for -COOH (~2500-3300 cm1^{-1}), -OH (~3200-3600 cm1^{-1}), and -CHO (~2820, 2720, and 1700 cm1^{-1}).

  • NMR: Distinct signals for the aromatic protons, formyl proton (~9.8 ppm in 1H^1\text{H} NMR), and iodine’s diamagnetic effects on neighboring carbons in 13C^{13}\text{C} NMR.

Comparative Analysis with Analogues

The iodine substituent differentiates this compound from similar derivatives. For example:

CompoundMolecular FormulaSubstituentsMolecular Weight (g/mol)Key Properties
3-Formyl-4-hydroxybenzoic acidC8H6O4\text{C}_8\text{H}_6\text{O}_4-CHO, -OH at positions 3,4182.13Higher solubility
5-Iodo-2-hydroxybenzoic acidC7H5IO3\text{C}_7\text{H}_5\text{IO}_3-I, -OH at positions 5,2280.01Antibacterial activity
3-Formyl-4-hydroxy-5-iodobenzoic acidC8H5IO4\text{C}_8\text{H}_5\text{IO}_4-CHO, -OH, -I at 3,4,5292.03Enhanced electrophilicity

The iodine atom enhances electrophilicity at the aromatic ring, facilitating nucleophilic aromatic substitution and metal-catalyzed coupling reactions.

Synthesis and Manufacturing

Two-Step Synthetic Route

The synthesis typically involves:

  • Iodination of 3-Formyl-4-hydroxybenzoic Acid: Electrophilic iodination using iodine monochloride (ICl) or Niodosuccinimide\text{N}-iodosuccinimide (NIS) in acetic acid introduces the iodine atom at position 5.

  • Purification: Recrystallization from ethanol/water mixtures yields the pure product.

Optimization Challenges

  • Regioselectivity: Ensuring iodination occurs exclusively at position 5 requires careful control of reaction conditions (temperature, solvent).

  • Functional Group Compatibility: The formyl group’s sensitivity to oxidation necessitates mild iodinating agents to prevent side reactions.

Reactivity and Functionalization

Nucleophilic Addition at the Formyl Group

The aldehyde moiety undergoes classic reactions:

  • Condensation with Hydrazines: Forms hydrazones, useful as intermediates in heterocyclic synthesis.

  • Grignard Reactions: Addition of organomagnesium reagents generates secondary alcohols, which can be oxidized to ketones.

Halogen Bonding and Supramolecular Applications

The iodine atom participates in halogen bonding, a non-covalent interaction critical in crystal engineering. This property could enable the design of porous materials or co-crystals with enhanced stability .

Applications in Pharmaceutical and Material Sciences

Drug Intermediate

The compound serves as a precursor for:

  • Anticancer Agents: Iodinated aromatics are explored for their radio-sensitizing properties in targeted alpha therapy.

  • Antimicrobials: Structural analogs with iodine substitutions show activity against resistant bacterial strains .

Coordination Chemistry

The carboxylic acid and hydroxyl groups can chelate metal ions, forming complexes with potential catalytic or magnetic properties. For instance, copper(II) complexes might exhibit oxidase-mimetic activity .

Future Directions and Challenges

Solubility Optimization

Derivatization via esterification or amidation of the carboxylic acid group could improve bioavailability for pharmacological studies.

Green Synthesis

Exploring catalytic iodination methods using recyclable reagents or ionic liquids may reduce environmental impact.

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